N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide
Description
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a morpholine ring, a biphenyl structure, and a carboxamide group, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C23H21ClN2O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-21-16-20(10-11-22(21)26-12-14-28-15-13-26)25-23(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,25,27) |
InChI Key |
JIDHTQCYHXRSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a chloro-substituted benzene reacts with morpholine under basic conditions. Finally, the carboxamide group is added through an amidation reaction, where the amine group of the morpholine derivative reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield biphenyl-4-carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Characterization Methods |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | Biphenyl-4-carboxylic acid | 85–92% | -NMR, IR |
| Basic hydrolysis | NaOH (2M), 80°C, 6h | Sodium biphenyl-4-carboxylate | 78–88% | MS, HPLC |
Hydrolysis kinetics depend on solvent polarity and temperature. Acidic conditions generally provide higher yields due to protonation of the leaving group.
Nucleophilic Substitution
The chloro substituent at the 3-position participates in nucleophilic substitution reactions.
| Nucleophile | Conditions | Products | Selectivity |
|---|---|---|---|
| Morpholine | KCO, DMF, 80°C, 12h | N-[4-(morpholin-4-yl)phenyl] derivatives | >90% |
| Piperidine | EtN, THF, 60°C, 8h | Piperidine-substituted analogs | 82% |
| Methoxide | NaOMe, MeOH, reflux, 6h | Methoxy-substituted product | 75% |
Copper(I) iodide enhances reaction rates in aromatic substitutions .
Oxidation Reactions
The morpholine ring and biphenyl system undergo selective oxidation.
| Target Site | Oxidizing Agent | Conditions | Products |
|---|---|---|---|
| Morpholine ring | HO, AcOH | 50°C, 4h | N-Oxide derivative |
| Biphenyl ring | KMnO, HSO | 0°C, 2h | Biphenyl dihydroxylated product |
Oxidation of the morpholine ring proceeds without affecting the carboxamide group.
Electrophilic Aromatic Substitution
The electron-rich biphenyl rings undergo nitration and sulfonation.
| Reaction Type | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO, HSO | Para to carboxamide | 4'-Nitro-biphenyl derivative |
| Sulfonation | SO, HSO | Meta to chloro | 3'-Sulfo-biphenyl derivative |
Regioselectivity is influenced by the electron-withdrawing carboxamide group.
Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification.
| Reaction Type | Catalysts | Partners | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh) | Aryl boronic acids | Biaryl-extended derivatives |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl halides | N-Aryl morpholine analogs |
Optimized conditions use xylene as a solvent for improved yields (82% vs. 52% in toluene) .
Reduction Reactions
Nitro groups (if introduced) are reduced to amines.
| Reducing Agent | Conditions | Products |
|---|---|---|
| H, Pd/C | EtOH, 25°C, 12h | Primary amine derivative |
| NaBH, CoCl | THF, 0°C, 2h | Secondary amine product |
Selective reductions require careful control of stoichiometry.
Side Reactions and Stability
-
Thermal decomposition : Degrades above 200°C, releasing CO and morpholine.
-
Photoreactivity : UV exposure induces C–Cl bond cleavage, forming radical intermediates.
Analytical Characterization
Reaction products are validated using:
-
Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns.
-
Mass Spectrometry (MS) : HRMS identifies molecular ions (e.g., [M+H] at m/z 329.77).
-
Chromatography : HPLC monitors reaction progress (>98% purity criteria) .
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Future research may explore its catalytic cyclopropanation potential .
Scientific Research Applications
Anticancer Activity
N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide has been investigated for its anticancer properties. Studies indicate that it may act as a selective inhibitor of certain protein kinases involved in cancer cell proliferation and survival. For instance, the compound has shown efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Case Study: Cancer Treatment
A notable study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size compared to control groups, highlighting the compound's potential as a novel anticancer therapy .
Case Study: Inflammatory Diseases
In another research project focusing on inflammatory diseases, the compound was tested in animal models of arthritis. Results showed a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples . This suggests that this compound could be developed into a treatment for inflammatory conditions.
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine and chloro-substituted phenyl groups but differs in the presence of a thiadiazole ring.
4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl): Contains a morpholine ring and a chloro-substituted phenyl group but has a different overall structure.
Uniqueness
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core, a morpholine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H23ClN4O3S2
- Molecular Weight : 539.1 g/mol
- IUPAC Name : N-[2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
- InChI Key : XYNABMVECVLELM-UHFFFAOYSA-N
This compound features a chloro substituent, a morpholine ring, and a benzothiazole moiety, which contribute to its unique biological activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been evaluated in several studies.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 44 |
| Escherichia coli | <125 |
| Bacillus subtilis | 75 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
The antibacterial mechanism of this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the morpholine group enhances its ability to penetrate bacterial membranes, facilitating its action against resistant strains .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against MRSA strains . -
In Vivo Studies :
In vivo studies have demonstrated that the compound can reduce bacterial load in infected animal models. For instance, administration of this compound led to significant reductions in infection severity in mice infected with Staphylococcus aureus .
Future Directions and Applications
Given its promising antibacterial activity, further research is warranted to explore the therapeutic potential of this compound in treating bacterial infections, particularly those caused by resistant strains. Additionally, investigations into its pharmacokinetics and safety profile will be crucial for its development as a potential pharmaceutical agent.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a related intermediate synthesis () uses 3-chloro-4-fluoronitrobenzene and morpholine derivatives under alkaline conditions for nucleophilic substitution, followed by nitro-group reduction (e.g., using iron powder in acidic media). Condensation with biphenyl-4-carboxylic acid derivatives is then performed using coupling agents like EDC/HOBt. Optimization focuses on:
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Stepwise heating (e.g., 60–80°C for substitution, room temperature for condensation) minimizes side reactions .
Basic: What analytical techniques are critical for structural confirmation and purity assessment of this compound?
Answer:
Key methods include:
- NMR spectroscopy : and NMR verify substitution patterns (e.g., morpholine ring protons at δ 2.5–3.5 ppm) and aromatic regiochemistry.
- HPLC-MS : Quantifies purity (>98%) and confirms molecular ion peaks (e.g., [M+H] at m/z 433.2).
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings), as demonstrated in related morpholine-carboxamide structures .
Advanced: How can discrepancies between computational docking models and experimental crystallographic data be reconciled during target validation?
Answer:
Discrepancies often arise from ligand flexibility or solvent effects. Strategies include:
- Multi-conformational docking : Use software like AutoDock Vina to account for torsional freedom in the morpholine and biphenyl moieties.
- Crystallographic refinement : Apply SHELXL ( ) to iteratively adjust thermal parameters and hydrogen bonding networks (e.g., N–H⋯O interactions at 2.8–3.2 Å).
- Molecular dynamics simulations : Post-docking MD (e.g., GROMACS) assesses stability of predicted poses in solvated systems .
Advanced: What experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition assays?
Answer:
SAR studies require:
- Analog synthesis : Modify substituents (e.g., chloro vs. fluoro at position 3, morpholine vs. piperazine rings) to probe steric/electronic effects.
- Enzyme inhibition assays : Use ADP-Glo™ kinase assays to measure IC against targets like EGFR or HER2 (reference IC values from related compounds in ).
- Cellular target engagement : Western blotting for phosphorylated kinases (e.g., p-EGFR) validates intracellular activity .
Advanced: How should researchers design assays to validate metabolic stability for preclinical development?
Answer:
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl).
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions.
- Structural modifications : Introduce metabolically stable groups (e.g., trifluoromethyl, as in ) to reduce oxidative metabolism .
Basic: What steps ensure reproducibility in synthesizing key intermediates for this compound?
Answer:
- Purification protocols : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted morpholine or chlorophenyl intermediates.
- Stoichiometric control : Maintain a 1.2:1 molar ratio of aryl halide to morpholine to drive substitution completion.
- Quality control : Intermediate characterization via melting point (e.g., 244–245°C for hydrochloride salts, ) and FTIR (amide C=O stretch ~1650 cm) .
Advanced: What challenges arise in crystallographic hydrogen-bonding analysis, and how are they addressed?
Answer:
Challenges include:
- Disorder in flexible groups : Morpholine rings may exhibit chair-to-boat transitions; use restraints in SHELXL refinement.
- Weak H-bond interactions : Low-electron-density regions (e.g., N–H⋯O) require high-resolution data (<1.0 Å). Collect datasets at synchrotron sources.
- Thermal motion artifacts : Anisotropic refinement and TLS parameters improve accuracy of H-bond distances (e.g., 2.9 Å for N–H⋯O in ) .
Advanced: How can in vivo efficacy studies be designed to correlate with in vitro pharmacological data?
Answer:
- Dose optimization : Use allometric scaling from in vitro IC (e.g., 50 nM) to calculate murine doses (e.g., 10–50 mg/kg).
- Pharmacokinetic profiling : Measure plasma concentrations via LC-MS at T (e.g., 2–4 hr post-IV/oral administration).
- Biomarker validation : Tumor xenograft models assess target modulation (e.g., EGFR phosphorylation) and efficacy (tumor volume reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
